molecular formula C13H15N5O2S B2386000 (4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034482-13-6

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2386000
CAS No.: 2034482-13-6
M. Wt: 305.36
InChI Key: FYQJQLMJCRJUHK-UHFFFAOYSA-N
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Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O2S and its molecular weight is 305.36. The purity is usually 95%.
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Scientific Research Applications

Fungicidal Activity

Thiadiazole derivatives have been synthesized and evaluated for their fungicidal activities. For instance, a study by Zou et al. (2002) synthesized novel fungicidally active 5-[1-aryl-1,4-dihydro-6-methylpyridazin-4-one-3-yl]-2-arylamino-1,3,4-oxadiazoles based on bioisosterism. These compounds demonstrated activity against wheat leaf rust, with their efficacy influenced by the nature of the substituents. The study utilized 3D-QSAR methods to analyze the structure-activity relationship, providing insights that could guide the design of highly active compounds prior to synthesis (Zou, Lai, Jin, & Zhang, 2002).

Synthesis Methodologies

Research into the reactions and synthesis of thiadiazole derivatives can offer valuable methodologies for creating compounds with specific properties. Sokolov and Aksinenko (2010) explored the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles, leading to the formation of heterocyclic N-substituted 2-aminopyridine derivatives, including dihydro-pyrroles and dihydro-imidazolones. This study showcases the versatility of thiadiazole derivatives in synthesizing a wide array of heterocyclic compounds (Sokolov & Aksinenko, 2010).

Pharmacological Applications

The synthesis and evaluation of thiadiazole derivatives for pharmacological applications, such as antiviral and anticancer agents, highlight their potential in medical research. Attaby et al. (2006) synthesized 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and derived compounds, evaluating their cytotoxicity and antiviral activity. These compounds showed promise as potential therapeutic agents, underscoring the importance of thiadiazole derivatives in drug development (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-8-3-4-11(16-14-8)20-10-5-6-18(7-10)13(19)12-9(2)15-17-21-12/h3-4,10H,5-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQJQLMJCRJUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=NS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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